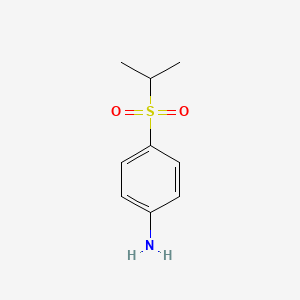

4-(Isopropylsulfonyl)aniline

Beschreibung

4-(Isopropylsulfonyl)aniline is a substituted aniline derivative featuring an isopropylsulfonyl (-SO₂C₃H₇) group at the para position of the aromatic ring. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing the compound's reactivity in electrophilic substitution and coupling reactions .

Eigenschaften

IUPAC Name |

4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHIFAYUBGSXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(Isopropylsulfonyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.27 g/mol. The compound features a sulfonamide functional group, which is known for its role in various biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. The compound shows promising selectivity against specific isoforms of these kinases, providing a basis for its potential therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating the activity of PI5P4Kγ .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | PI5P4Kγ inhibition |

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation.

Table 2: Anti-inflammatory Activity

| Assay Type | Result |

|---|---|

| Cytokine Inhibition | IL-6 reduction by 40% |

| NO Production | Decreased by 30% |

Case Studies

Case Study 1: Inhibition of PI5P4Kγ

A study conducted on a series of thienylpyrimidines identified this compound as a potent inhibitor of PI5P4Kγ with an IC50 value of approximately 7.1 nM. This finding highlights the compound's potential as a therapeutic agent in targeting PI5P4K-related diseases .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The isopropylsulfonyl group in this compound provides steric bulk compared to the smaller methanesulfonylmethyl group in 4-(Methanesulfonylmethyl)aniline .

- Complexity: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline incorporates a heterocyclic piperidine ring, enhancing basicity and solubility in organic solvents like chloroform and methanol .

Solubility and Physicochemical Properties

Key Observations :

Key Observations :

- Drug Development : this compound and its positional isomer (2-(isopropylsulfonyl)aniline) are critical in synthesizing tyrosine kinase inhibitors, where the sulfonyl group modulates target binding .

- Structural Versatility : Piperidinyl and chlorophenyl derivatives demonstrate the adaptability of sulfonyl-aniline scaffolds in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.